Pyridoxal 4-methoxybenzoyl hydrazone
Overview
Description
Pyridoxal 4-methoxybenzoyl hydrazone is a chemical compound derived from pyridoxal, a form of vitamin B6, and 4-methoxybenzoyl hydrazide. This compound is known for its potential biological activities, including its role as an iron chelator and its antiangiogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxal 4-methoxybenzoyl hydrazone typically involves the condensation reaction between pyridoxal and 4-methoxybenzoyl hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyridoxal 4-methoxybenzoyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone linkage allows for substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted hydrazones, oxides, and reduced hydrazine derivatives .
Scientific Research Applications
Pyridoxal 4-methoxybenzoyl hydrazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Its iron-chelating properties are explored for treating conditions related to iron overload.
Mechanism of Action
The mechanism of action of pyridoxal 4-methoxybenzoyl hydrazone involves its ability to chelate iron, thereby reducing the availability of free iron in biological systems. This chelation disrupts the iron-dependent processes in cells, leading to reduced cell proliferation and angiogenesis. The compound also induces apoptosis by affecting the intracellular labile iron pool and glutathione levels .
Comparison with Similar Compounds
- Pyridoxal isonicotinoyl hydrazone
- Pyridoxal benzoyl hydrazone
- Pyridoxal m-fluorobenzoyl hydrazone
Comparison: Pyridoxal 4-methoxybenzoyl hydrazone is unique due to its specific methoxy substitution, which enhances its stability and biological activity compared to other similar compounds. Its iron-chelating and antiangiogenic properties are particularly notable, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-15(21)14(12(9-20)7-17-10)8-18-19-16(22)11-3-5-13(23-2)6-4-11/h3-8,20-21H,9H2,1-2H3,(H,19,22)/b18-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGBVQWRRPVQPL-QGMBQPNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=C(C=C2)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=C(C=C2)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878004 | |
Record name | Pyridoxal p-Methoxyphenyl-acyl hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116324-89-1 | |
Record name | Pyridoxal 4-methoxybenzoyl hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116324891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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